

Spectroscopic Analysis of "Bronze Red" Pigment Red 21: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bronze Red**

Cat. No.: **B1450741**

[Get Quote](#)

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Pigment Red 21 (PR21), commonly known as **Bronze Red**. This monoazo pigment is a significant colorant used in various industrial applications, including paints, coatings, and printing inks.^{[1][2]} A thorough understanding of its spectroscopic characteristics is crucial for quality control, material identification, and research and development. This document details the application of key analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of Pigment Red 21. It includes detailed experimental protocols, tabulated quantitative data, and workflow visualizations to support researchers, scientists, and professionals in the field.

Introduction to Pigment Red 21 (Bronze Red)

Pigment Red 21 is a synthetic organic pigment belonging to the monoazo class of colorants.^[3] These pigments are characterized by the presence of one azo group (-N=N-) which acts as the primary chromophore. The specific chemical identity of Pigment Red 21 is 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide.^[4] Its brilliant yellowish-red hue, coupled with good fastness properties, makes it a versatile pigment for various applications.^{[1][2]} Spectroscopic analysis is essential for confirming its molecular structure, identifying it in complex matrices, and assessing its purity and stability.

Chemical and Physical Properties

A summary of the key identification and physical properties of Pigment Red 21 is presented in Table 1.

Property	Value	Reference(s)
Common Name	Bronze Red, Fast Red 2R, Permanent Red FR	[2]
C.I. Name	Pigment Red 21	[5]
C.I. Number	12300	[5]
CAS Number	6410-26-0	[2][4]
Molecular Formula	C ₂₃ H ₁₆ CIN ₃ O ₂	[2][4]
Molecular Weight	401.85 g/mol	[4]
Chemical Structure	4-[(2-Chlorophenyl)azo]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide	[4]
Appearance	Yellowish-red powder	[1]
Heat Stability	~150 °C	[2]

Spectroscopic Analysis Techniques

This section details the primary spectroscopic methods for the characterization of Pigment Red 21. For each technique, a general experimental protocol is provided, followed by the characteristic spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of Pigment Red 21 reveals characteristic absorption bands corresponding to its amide, hydroxyl, azo, and aromatic structures.

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples via transmission FT-IR.[\[6\]](#)

- Sample Preparation: Weigh approximately 1-2 mg of the Pigment Red 21 sample and 100-200 mg of spectroscopic grade KBr powder.[\[6\]](#) Grind the pigment to a fine powder in an agate mortar to reduce particle size and prevent scattering effects (Christiansen scattering).[\[7\]](#)
- Mixing: Add the KBr powder to the mortar and mix thoroughly with the sample until a homogeneous mixture is obtained.[\[6\]](#) Work quickly to minimize moisture absorption by the hygroscopic KBr.[\[6\]](#)[\[8\]](#)
- Pellet Formation: Transfer the mixture into a pellet-forming die. Place the die into a hydraulic press.
- Pressing: Connect the die to a vacuum pump to remove entrapped air. Increase the pressure to approximately 8-10 tons and hold for several minutes.[\[9\]](#)[\[10\]](#)
- Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder.
- Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm^{-1} .[\[11\]](#)

The FT-IR spectrum of Pigment Red 21 is characterized by several key absorption bands. While a specific peak list for PR21 is not available in the provided search results, the expected vibrational modes for its functional groups are listed in Table 2 based on general knowledge of organic molecule spectroscopy.

Wavenumber (cm ⁻¹) (Approximate)	Vibrational Mode	Functional Group
3400 - 3200	N-H stretching	Amide
~3100	O-H stretching	Hydroxyl (intramolecular H-bonding)
3100 - 3000	C-H stretching	Aromatic rings
1680 - 1640	C=O stretching (Amide I)	Amide
1600 - 1450	C=C stretching	Aromatic rings
1570 - 1520	N-H bending (Amide II)	Amide
1450 - 1400	N=N stretching	Azo group
~1250	C-N stretching	Amide
800 - 700	C-H out-of-plane bending	Substituted aromatic rings
~750	C-Cl stretching	Chlorophenyl group

Note: These are expected ranges. Actual peak positions can vary based on the sample's physical state and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations based on changes in polarizability.[12][13] It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for identifying the azo linkage and the carbon skeleton of organic pigments.[14][15]

- **Sample Preparation:** Place a small amount of the pigment powder directly onto a microscope slide or into a suitable sample holder. For in-situ analysis of paints, the measurement can often be performed directly on the surface.[16]
- **Instrumentation:** Use a Raman microscope equipped with a laser excitation source. Common lasers for pigment analysis are 532 nm, 633 nm, or 785 nm.[17] A 785 nm laser is often

chosen to minimize fluorescence, which can be an issue with highly colored organic compounds.[17][18]

- Data Acquisition:

- Focus the laser onto the sample using an objective lens (e.g., 10x, 20x, or 50x).[19]
- Set the laser power to a low level (e.g., 1-5 mW) to avoid thermal degradation of the pigment.[19]
- Acquire the spectrum over a typical range of 200-2000 cm^{-1} .
- Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio (e.g., 10-second acquisition, 10 accumulations).[18]

- Data Processing: Perform a baseline correction on the raw spectrum to remove any fluorescence background.[18]

Specific Raman spectral data for Pigment Red 21 is not detailed in the search results. However, Table 3 outlines the expected characteristic peaks for a monoazo naphthol pigment of this type, based on established spectra-structure correlations.[3]

Raman Shift (cm^{-1}) (Approximate)	Vibrational Mode	Functional Group / Moiety
1620 - 1580	C=C stretching	Aromatic and Naphthalene rings
1500 - 1450	C=C stretching	Aromatic and Naphthalene rings
1450 - 1380	N=N stretching	Azo group
1380 - 1320	C-N stretching	Aryl-N bond
1280 - 1220	C-O-H in-plane bending	Hydroxyl group
~1000	Ring breathing mode	Phenyl / Chlorophenyl rings

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For pigments like PR21, the spectrum is dominated by the extended π -conjugated system involving the azo group and aromatic rings, which is responsible for its color.[20]

- **Solvent Selection:** Choose a spectral grade solvent in which the pigment is soluble. Common solvents for azo dyes include ethanol, methanol, or dimethylformamide (DMF).[21]
- **Sample Preparation:** Prepare a dilute stock solution of the pigment of a known concentration (e.g., 5×10^{-5} M).[21] Ensure the pigment is fully dissolved.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
 - Fill a matched cuvette with the pigment solution.
 - Scan the absorbance of the sample over a wavelength range of approximately 250-700 nm.[21]
- **Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{max}). The absorbance value at λ_{max} can be used for quantitative analysis via the Beer-Lambert Law.

The UV-Vis spectrum of an azo dye typically shows strong absorption bands corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions. While specific λ_{max} values for PR21 are not available, Table 4 provides the expected absorption regions.

Wavelength (nm) (Approximate)	Electronic Transition	Chromophore
450 - 520	$\pi \rightarrow \pi$	Extended conjugated system (Azo + aromatic rings)
320 - 360	$\pi \rightarrow \pi$	Aromatic and Naphthalene rings
> 400 (weak)	$n \rightarrow \pi^*$	Azo group (-N=N-)

Note: The exact λ_{max} is highly dependent on the solvent used due to solvatochromic effects.

[21]

Mass Spectrometry (MS)

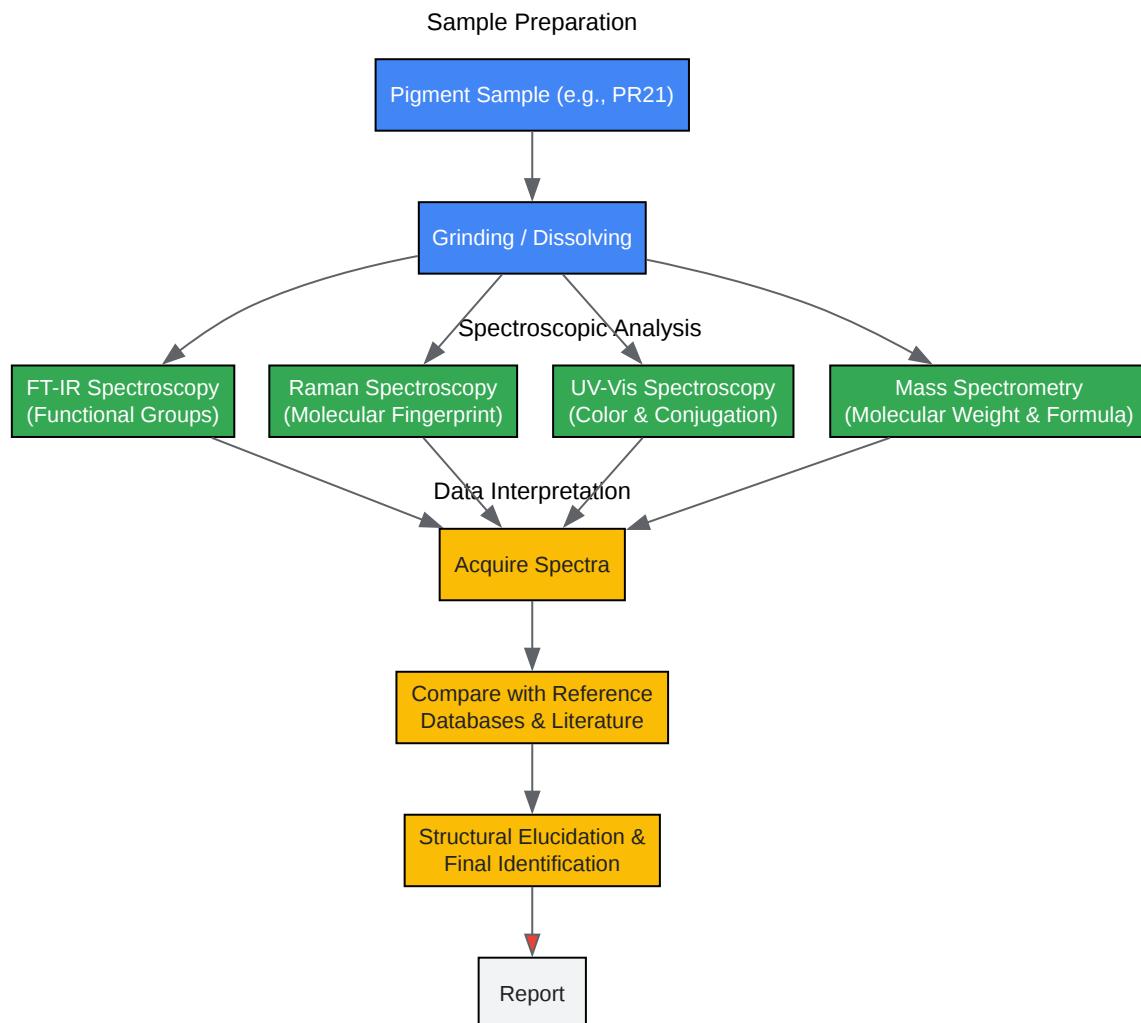
Mass spectrometry is a destructive but highly sensitive and specific technique used to determine the molecular weight and elemental composition of a compound.[22] When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it becomes a powerful tool for identifying pigments in mixtures and analyzing their fragmentation patterns for structural confirmation.[23][24]

- Sample Preparation: Dissolve the pigment in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).[25] The insolubility of many organic pigments can be a challenge.[22] Filter the solution through a 0.22 μm filter before injection.[25]
- Chromatographic Separation (HPLC):
 - Use a suitable column, such as a C18 or C30 reversed-phase column, for separation.[25]
 - Employ a mobile phase gradient, often consisting of water and an organic solvent (e.g., acetonitrile or methanol), sometimes with additives like formic acid to promote ionization. [26]
- Ionization (Mass Spectrometry):
 - The eluent from the HPLC is directed to an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for analyzing organic molecules.

- Operate the ESI source in positive ion mode to generate protonated molecules $[M+H]^+$.
[\[25\]](#)
- Mass Analysis:
 - Acquire a full scan mass spectrum to identify the molecular ion.
 - Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.[\[23\]](#)

Based on the molecular formula of Pigment Red 21 ($C_{23}H_{16}ClN_3O_2$), the expected mass spectral data is summarized in Table 5.

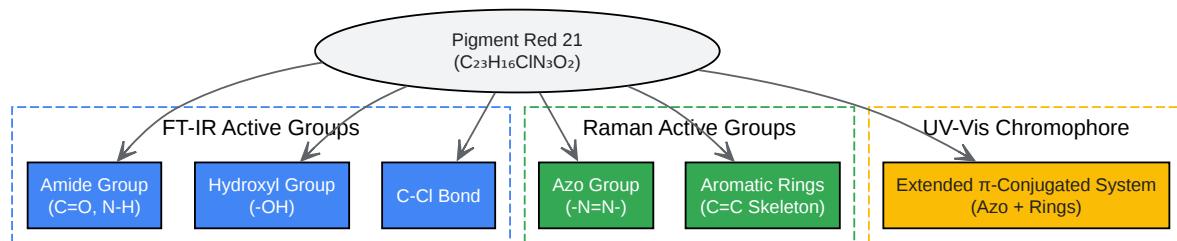
m/z (mass-to-charge ratio)	Ion	Description
402.10	$[M+H]^+$	Protonated molecular ion (for ^{35}Cl isotope)
404.10	$[M+H]^+$	Protonated molecular ion (for ^{37}Cl isotope)
424.08	$[M+Na]^+$	Sodium adduct (for ^{35}Cl isotope)


Note: The presence of chlorine results in a characteristic isotopic pattern with a peak at $[M+2]$ that is approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide clear visual representations of experimental and logical flows.

General Spectroscopic Analysis Workflow


The following diagram illustrates a typical workflow for the comprehensive analysis of an unknown pigment sample.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic pigment identification.

Key Molecular Moieties for Spectroscopic Analysis

This diagram highlights the principal functional groups within the Pigment Red 21 molecule that are targeted by different spectroscopic techniques.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 21 - SY Chemical Co., Ltd. [sypigment.com]
- 2. Pigment red 21|Fast Red 2R|CAS No.6410-26-0 [xcolorpigment.com]
- 3. hkb.bfh.ch [hkb.bfh.ch]
- 4. Pigment Red 21 | CAS#:6410-26-0 | Chemsoc [chemsoc.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. shimadzu.com [shimadzu.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. pelletpressdiesets.com [pelletpressdiesets.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]

- 12. Infrared and Raman chemical imaging and spectroscopy at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 14. Raman spectroscopy of organic pigments : Microtrace [microtrace.com]
- 15. s-a-s.org [s-a-s.org]
- 16. mdpi.com [mdpi.com]
- 17. jasco-global.com [jasco-global.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. The application of Raman Spectroscopy to reacting systems | The Infrared and Raman Discussion Group [irdg.org]
- 20. worldwidejournals.com [worldwidejournals.com]
- 21. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 22. researchgate.net [researchgate.net]
- 23. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 24. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HPLC-PDA-MS/MS as a strategy to characterize and quantify natural pigments from microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of "Bronze Red" Pigment Red 21: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450741#spectroscopic-analysis-of-bronze-red-pigment-red-21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com